molecular formula C16H16N2O5 B5090294 2,4-dimethoxy-N-(2-methyl-4-nitrophenyl)benzamide

2,4-dimethoxy-N-(2-methyl-4-nitrophenyl)benzamide

Cat. No. B5090294
M. Wt: 316.31 g/mol
InChI Key: PKFLZDQMCXTPDD-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-(2-methyl-4-nitrophenyl)benzamide, also known as DMNM-4, is a synthetic compound that has gained attention in scientific research due to its potential use as a pharmacological tool. This compound has been shown to have a variety of effects on biochemical and physiological processes, making it a valuable tool for studying these processes in the laboratory.

Mechanism of Action

The exact mechanism of action of 2,4-dimethoxy-N-(2-methyl-4-nitrophenyl)benzamide is not fully understood, but it is thought to act as a modulator of various signaling pathways in cells. It has been shown to interact with certain enzymes and receptors, which can lead to changes in cellular function.
Biochemical and Physiological Effects:
2,4-dimethoxy-N-(2-methyl-4-nitrophenyl)benzamide has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to have antioxidant properties, which can help protect cells from oxidative stress. It has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. Additionally, it has been shown to have neuroprotective effects, which may make it a valuable tool for studying neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4-dimethoxy-N-(2-methyl-4-nitrophenyl)benzamide in laboratory experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, it has a well-defined chemical structure, which makes it easy to study using various analytical techniques. However, one limitation of using 2,4-dimethoxy-N-(2-methyl-4-nitrophenyl)benzamide is that its exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research involving 2,4-dimethoxy-N-(2-methyl-4-nitrophenyl)benzamide. One area of interest is the role of 2,4-dimethoxy-N-(2-methyl-4-nitrophenyl)benzamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, 2,4-dimethoxy-N-(2-methyl-4-nitrophenyl)benzamide may have potential as a therapeutic agent for cancer, due to its ability to inhibit the activity of certain enzymes involved in cancer cell proliferation. Finally, further studies are needed to fully understand the mechanism of action of 2,4-dimethoxy-N-(2-methyl-4-nitrophenyl)benzamide, which may lead to the development of new pharmacological tools for studying cellular processes.

Synthesis Methods

2,4-dimethoxy-N-(2-methyl-4-nitrophenyl)benzamide can be synthesized using a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with 2-methyl-4-nitroaniline in the presence of a catalyst. The resulting intermediate is then treated with an acid to produce the final product.

Scientific Research Applications

2,4-dimethoxy-N-(2-methyl-4-nitrophenyl)benzamide has been used in a variety of scientific studies to investigate the mechanisms of various biochemical and physiological processes. For example, it has been used to study the effects of oxidative stress on neuronal function, as well as the role of certain enzymes in cancer cell proliferation.

properties

IUPAC Name

2,4-dimethoxy-N-(2-methyl-4-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-10-8-11(18(20)21)4-7-14(10)17-16(19)13-6-5-12(22-2)9-15(13)23-3/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFLZDQMCXTPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethoxy-N-(2-methyl-4-nitrophenyl)benzamide

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